

# Technical Guide: 2-Fluoro-5-isopropoxypyhenylboronic acid

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## Compound of Interest

Compound Name:	2-Fluoro-5-isopropoxypyhenylboronic acid
Cat. No.:	B1340016

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluoro-5-isopropoxypyhenylboronic acid**, a key building block in modern medicinal chemistry and organic synthesis. This document details its chemical properties, experimental protocols for its application in cross-coupling reactions, and its potential role in the development of novel therapeutics.

## Core Compound Properties

**2-Fluoro-5-isopropoxypyhenylboronic acid** is a member of the arylboronic acid family, which are instrumental reagents in organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction. The presence of a fluorine atom and an isopropoxy group on the phenyl ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of molecules synthesized from this intermediate.

Property	Value	Source
IUPAC Name	(2-fluoro-5-propan-2-yloxyphenyl)boronic acid	<a href="#">[1]</a>
Molecular Formula	C9H12BFO3	<a href="#">[1]</a>
Molecular Weight	198.00 g/mol	Calculated
Synonyms	(2-fluoro-5-isopropoxyphenyl)boronic acid	<a href="#">[1]</a>

## Suzuki-Miyaura Cross-Coupling Protocol

Arylboronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The following is a representative experimental protocol for the coupling of an aryl halide with **2-Fluoro-5-isopropoxyphenylboronic acid**. It is important to note that the reaction conditions, particularly the choice of catalyst, ligand, and base, may require optimization for specific substrates.

### Materials:

- **2-Fluoro-5-isopropoxyphenylboronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, Pd(dppf)Cl<sub>2</sub>)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>, Cs<sub>2</sub>CO<sub>3</sub>)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware and stirring equipment

### Procedure:

- Reaction Setup: To a dry reaction flask containing a magnetic stir bar, add the aryl halide (1.0 equivalent), **2-Fluoro-5-isopropoxyphenylboronic acid** (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
- Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.
- Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Subsequently, add the degassed anhydrous solvent via a syringe.
- Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
- Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

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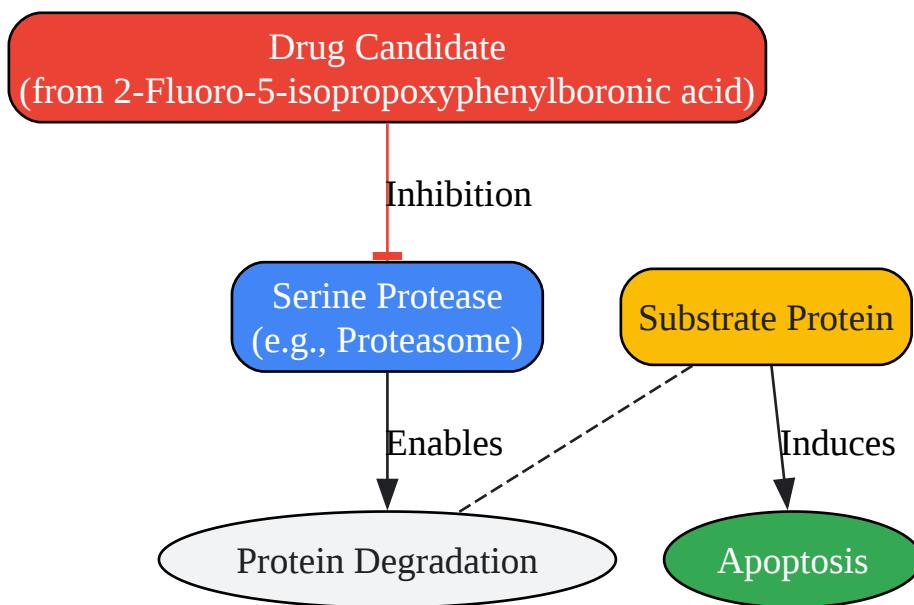
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

## Application in Drug Discovery and Signaling Pathways

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability and binding affinity. Boronic acids themselves are a key pharmacophore in several FDA-approved drugs, often targeting serine proteases through the formation of a reversible covalent bond with the catalytic serine residue.

Compounds synthesized using **2-Fluoro-5-isopropoxyphenylboronic acid** as a scaffold could potentially be developed as inhibitors of various serine proteases. For instance, the proteasome, a key regulator of protein homeostasis, is a validated target in cancer therapy, and its chymotrypsin-like activity is mediated by a threonine residue, which can be targeted by boronic acid-containing inhibitors.

The diagram below illustrates a hypothetical signaling pathway where a drug candidate derived from **2-Fluoro-5-isopropoxyphenylboronic acid** inhibits a serine protease, leading to the accumulation of a substrate protein that, in turn, induces apoptosis.



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Caption: Hypothetical signaling pathway of a boronic acid-based serine protease inhibitor.

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## References

- 1. (3-Chloro-2-fluoro-5-isopropoxyphenyl)boronic acid | C9H11BCIFO3 | CID 177685939 - PubChem [pubchem.ncbi.nlm.nih.gov]
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